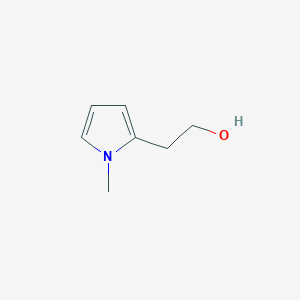

2-(1-methyl-1H-pyrrol-2-yl)ethanol

説明

2-(1-methyl-1H-pyrrol-2-yl)ethanol, also known as 2-MEPE, is a chiral alcohol derived from the pyrrolidine ring. It is a widely used compound in organic synthesis and has a variety of applications in the scientific research field. Due to its unique structure, 2-MEPE can be used for a range of purposes, including as a starting material for the synthesis of various compounds and as a reagent in various reactions. In addition, 2-MEPE has been found to have a wide range of biochemical and physiological effects.

科学的研究の応用

Pharmaceutical Intermediate Synthesis : 1-methyl-2-pyrrolidine ethanol, derived from the hydrogenation of 1-methyl-2-pyrrole ethanol, is a valuable pharmaceutical intermediate. This synthesis, using carbon-supported palladium catalysts in non-acidic mediums, is part of an industrially feasible process (Hegedu˝s, Máthé, & Tungler, 1996).

Chemosensor Development : A novel compound including 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol was synthesized and demonstrated effective as a selective chemosensor for Eu3+. This compound has potential applications in environmental and medical detection of Eu3+ (Qiu, 2012).

Polymer Chemistry : In polymer chemistry, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, showing potential for extensive use due to its stability under various conditions and ease of removal (Elladiou & Patrickios, 2012).

Anticancer Activity : Derivatives of 2-(1H-pyrrol-2-yl) were synthesized and showed potent anticancer activity against various human cancer cell lines, highlighting their potential in medical applications (Hadiyal et al., 2020).

DNA-Binding Properties : Bis(pyrrol-2-yl-methyleneamine) ligands and their Zn(II) complexes exhibited DNA-binding properties. These compounds, characterized by various spectroscopic techniques, are significant for studies in bioorganic and medicinal chemistry (Wang, Yang, & Chen, 2008).

Agricultural and Medicinal Chemistry : 2-(1H-1,2,4-triazol-1-yl)ethanols have been studied for their herbicidal and antifungal activities, with methods developed to access substituted triazoles for use in agricultural and medicinal chemistry (Lassalas et al., 2017).

作用機序

Target of Action

Related compounds have been shown to interact with α-glucosidase and α-amylase, enzymes that hydrolyze carbohydrates in the digestive tract .

Mode of Action

It’s plausible that it may interact with its targets in a similar manner to related compounds, potentially inhibiting the action of enzymes like α-glucosidase and α-amylase .

Biochemical Pathways

If it does inhibit α-glucosidase and α-amylase, it would affect the breakdown of carbohydrates in the digestive tract, potentially reducing postprandial hyperglycemia .

Result of Action

Related compounds have been shown to reduce postprandial hyperglycemia, which could have implications for the management of type 2 diabetes .

特性

IUPAC Name |

2-(1-methylpyrrol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5,9H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUIUYMLDSTENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2901953.png)

![N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2901956.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2901968.png)

![3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901970.png)

![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2901972.png)

![1,6-Bis(benzo[d]oxazol-2-ylthio)hexane](/img/structure/B2901974.png)